molecular formula C13H15N3O2S2 B6442187 N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640899-39-2

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No. B6442187
CAS RN: 2640899-39-2
M. Wt: 309.4 g/mol
InChI Key: XIXBRAWZIQSDBA-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine (MSPM) is a synthetic organic compound of the type known as sulfonamides. It is a versatile compound, with a range of potential applications in scientific research, from industrial and medical uses to agricultural and environmental studies. In

Scientific Research Applications

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of potential applications in scientific research. It can be used as a reactant in the synthesis of organic compounds and as a catalyst in the synthesis of pharmaceuticals. It can also be used in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for solvents. In addition, N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been used in the development of new materials for use in medical and industrial applications.

Mechanism of Action

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine acts as a proton acceptor, allowing it to form hydrogen bonds with other molecules. This allows it to act as a catalyst in the formation of organic compounds. It also acts as an electron acceptor, allowing it to form covalent bonds with other molecules. This allows it to act as a catalyst in the formation of polymers.
Biochemical and Physiological Effects
N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of reactive oxygen species. In addition, N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a low volatility. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be toxic in large doses, and it is important to use appropriate safety precautions when working with it.

Future Directions

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include the development of new materials for medical and industrial applications, the use of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine as a catalyst in the synthesis of pharmaceuticals and polymers, and the use of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine as a corrosion inhibitor. Additionally, further research could be done on the biochemical and physiological effects of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine, as well as on its potential toxicity in large doses. Finally, further research could be done on the potential use of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine in environmental studies, such as the study of pollutants and their effects on ecosystems.

Synthesis Methods

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be synthesized by a variety of methods, including the reaction of 4-methanesulfonylphenyl isocyanate with 5-methyl-2-methylsulfanyl pyrimidine-4-amine. The reaction takes place in a solvent such as tetrahydrofuran (THF) at a temperature of around 120°C. The reaction is usually complete within a few hours. Alternatively, N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be synthesized by the reaction of 4-methanesulfonylphenyl isocyanate with 5-methyl-2-methylsulfanyl pyrimidine-4-amine in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C. The reaction is usually complete within a few hours.

properties

IUPAC Name

5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBRAWZIQSDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

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